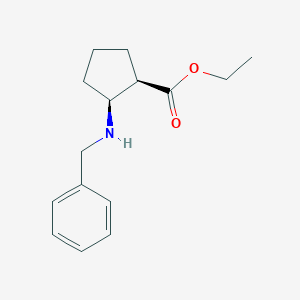

cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate

Übersicht

Beschreibung

Cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a chemical compound with the molecular formula C15H21NO2 . It contains a total of 40 bonds, including 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amine .

Molecular Structure Analysis

The molecule consists of a total of 40 bonds. These include 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amine .Physical And Chemical Properties Analysis

The molecular weight of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is 247.33 g/mol . Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were studied, showcasing hydrolysis processes and epimerization, revealing insights into structural behaviors and bonding characteristics in such compounds (Curry et al., 1993).

- Research on the kinetics and mechanism of hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid provided insights into the reaction speeds and potential intramolecular bonding, offering a comparative analysis that could inform the handling of related compounds (Capon & Page, 1971).

- Studies on the synthesis and transformations of stereoisomeric ethyl 2‐isothiocyanato‐1‐cyclopentanecarboxylates explored ring closure reactions and the differences in reactivity between cis and trans isomers, providing a foundation for understanding the chemical behavior of similar molecules (Palkó et al., 2000).

Reactions and Applications

- Investigation into the preparation of antidotes for anticholinesterase poisoning synthesized cis- and trans-2-aminocyclohexanols, illustrating the potential medical applications of such chemical processes and the specificity of isomer effects (Bannard & Parkkari, 1970).

- The synthesis of cis-2-azabicyclo[3.3.0]octane derivatives highlighted the use of diastereoselective mercury-mediated intramolecular amino-cyclization, demonstrating advanced synthetic techniques for creating functionally diverse chemical entities (Peçanha et al., 2002).

Safety and Hazards

The safety data sheet for cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate provides several precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, and to avoid breathing dust, fume, gas, mist, vapors, or spray . It is also advised to handle the substance under inert gas and protect it from moisture .

Eigenschaften

IUPAC Name |

ethyl (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOIBAPZYNAPG-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434217 | |

| Record name | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158262-07-8 | |

| Record name | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

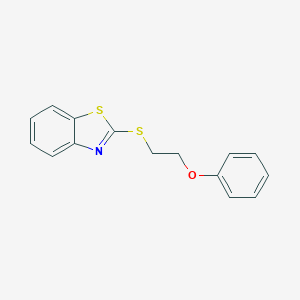

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

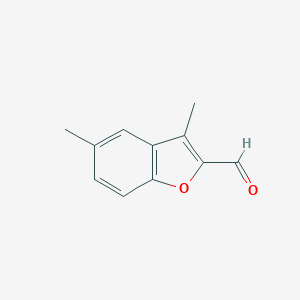

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)